Cas no 107475-11-6 (5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT)

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT 化学的及び物理的性質
名前と識別子
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- 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT
- X-PHOS, DI-AMPD SALT
- X-PHOSPHATE DI-2-AMINO-2-METHYL 1,3-PROPANEDIOL SALT
- X-PHOS AMPD SALT
- X-PHOS 2 AMPD
- 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE, DI(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT
- BCIP 2 AMPD
- 2-amino-2-methylpropane-1,3-diol,(5-bromo-4-chloro-1H-indol-3-yl)phosphonic acid
- 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE DI(2-AMINO-2-METHYL-1,3 PROPANEDIOL)
- 5-Bromo-4-chloro-3-indolylphosphate bis-(2-amino-2-methyl-1,3-propanediol)-
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- MDL: MFCD30179325
- インチ: 1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3
- InChIKey: URMDEOWVEFBCJN-UHFFFAOYSA-N
- SMILES: C12C(Cl)=C(C=CC=1NC=C2OP(=O)(O)O)Br.C(N)(C)(CO)CO.C(N)(C)(CO)CO
計算された属性
- 精确分子量: 535.04900
- 水素結合ドナー数: 9
- 氢键受体数量: 10
- 重原子数量: 29
- 回転可能化学結合数: 5
じっけんとくせい
- ゆうかいてん: 171°C
- PSA: 225.32000
- LogP: 1.83270
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT Security Information
- 储存条件:Store at 0°C
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199008943-1g |
2-Amino-3-hydroxy-2-methylpropyl hydrogen (5-bromo-4-chloro-1H-indol-3-yl)phosphonate |
107475-11-6 | 97% | 1g |
$600.95 | 2023-09-04 |
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALTに関する追加情報
Introduction to 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT (CAS No. 107475-11-6) and Its Applications in Modern Chemical Biology
The compound 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT, identified by the CAS number 107475-11-6, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs including bromo and chloro substituents on an indoxyl backbone, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery and molecular imaging.
The indoxyl moiety, a derivative of indole, is well-documented for its role in various biological processes and has been extensively studied for its pharmacological properties. The introduction of bromo and chloro groups at specific positions enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry. Furthermore, the phosphate group and the bis(2-amino-2-methyl-1,3-propanediol) salt moiety contribute to the compound's solubility and stability, facilitating its use in aqueous-based biological assays.
Recent research has highlighted the compound's potential in the development of targeted therapeutics. Specifically, studies have demonstrated its efficacy in modulating enzyme activity and interacting with biomolecular targets. The 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE core structure serves as a scaffold for designing molecules that can selectively inhibit or activate specific pathways involved in diseases such as cancer and inflammatory disorders. The presence of halogen atoms allows for further functionalization via cross-coupling reactions, enabling the creation of novel derivatives with enhanced pharmacological profiles.
One particularly exciting application of this compound is in the field of positron emission tomography (PET) imaging. The indoxyl derivative has been shown to accumulate in certain cancerous tissues due to altered metabolic processes in these cells. By incorporating radioactive isotopes or fluorophores into the 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE framework, researchers have developed probes that can non-invasively visualize tumor growth and progression. This capability is crucial for early diagnosis and monitoring treatment response in oncology patients.
The bis(2-amino-2-methyl-1,3-propanediol) salt component plays a critical role in enhancing the compound's bioavailability and pharmacokinetic properties. This salt form improves solubility and stability, allowing for more efficient delivery systems such as nanoparticles or liposomes. These formulations have been explored for both therapeutic and diagnostic purposes, demonstrating promising results in preclinical studies.
In addition to its applications in medicine, 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT has found utility in chemical biology research. Its ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-protein interactions. Researchers have utilized this compound to develop novel inhibitors that target key enzymes involved in metabolic pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's versatility extends to its role as a building block for more complex molecules. Chemists have leveraged its reactive sites to synthesize intricate structures with tailored properties. These synthetic strategies have led to the discovery of new compounds with potential therapeutic benefits, underscoring the importance of 107475-11-6 in advancing chemical biology.
As our understanding of biological systems continues to evolve, so does the demand for innovative tools like 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE. The integration of cutting-edge technologies such as CRISPR-Cas9 gene editing and next-generation sequencing has opened new avenues for drug discovery. This compound serves as a cornerstone in many research endeavors, providing chemists and biologists with a reliable platform for exploring novel therapeutic interventions.
In conclusion, 5-BROMO-4-Chloro - 3 - Indoxyl Phosphate, Bis(2 - amino - 2 - methyl - 1 , 3 - propanediol) Salt (CAS No. 107475 - 11 - 6), stands out as a pivotal compound in modern chemical biology. Its unique structural features and functional attributes make it indispensable for researchers aiming to develop next-generation therapeutics and diagnostic agents. As scientific exploration progresses, this compound will undoubtedly continue to play a central role in shaping the future of medicine.
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